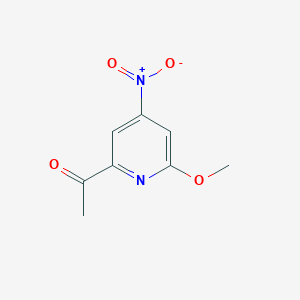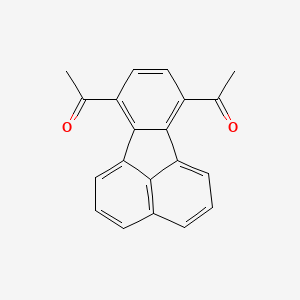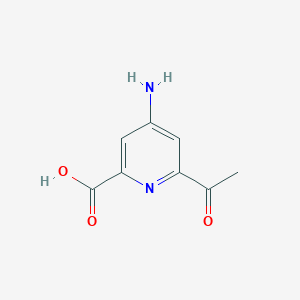![molecular formula C8H4F3N3O2 B14859026 5-Trifluoromethyl-3H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B14859026.png)
5-Trifluoromethyl-3H-imidazo[4,5-B]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Trifluoromethyl-3H-imidazo[4,5-B]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-B]pyridine core with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethyl-3H-imidazo[4,5-B]pyridine-2-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine, which undergoes nucleophilic substitution followed by reduction to yield 2,3-diaminopyridine . The cyclization is then achieved using various carboxylic acid derivatives, such as anhydrides, under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Trifluoromethyl-3H-imidazo[4,5-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-Trifluoromethyl-3H-imidazo[4,5-B]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor modulation.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Trifluoromethyl-3H-imidazo[4,5-B]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of β-secretase (BACE), which is involved in the pathogenesis of Alzheimer’s disease . The compound’s effects are mediated through the modulation of specific pathways, including the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-B]pyridine derivatives, such as:
Imidazo[4,5-C]pyridine: Known for its biological activity and medicinal applications.
Imidazo[1,5-A]pyridine: Used in various therapeutic contexts.
Uniqueness
5-Trifluoromethyl-3H-imidazo[4,5-B]pyridine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and enhances its potential as a pharmacophore .
Properties
Molecular Formula |
C8H4F3N3O2 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-5(13-4)14-6(12-3)7(15)16/h1-2H,(H,15,16)(H,12,13,14) |
InChI Key |
CCBCZVVUMYICIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


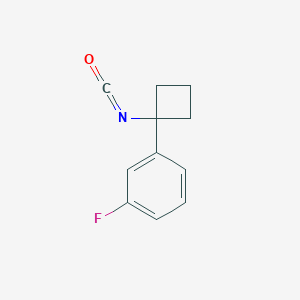
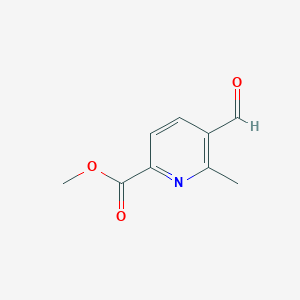
![1-[(2,6-dichlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride](/img/structure/B14858963.png)
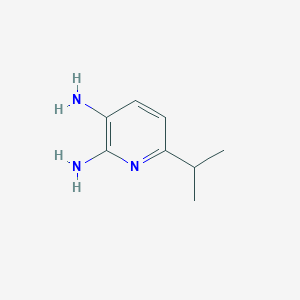
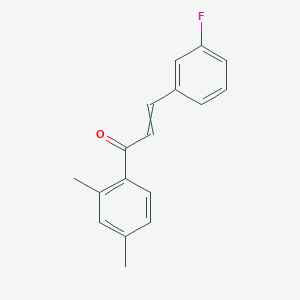
![3-Bromo-4-{[(4-chlorophenyl)carbonyl]oxy}-5-methoxybenzoic acid](/img/structure/B14858972.png)

![5-(Benzo[D][1,3]dioxol-5-YL)thiophene-2-carbaldehyde](/img/structure/B14858979.png)
![2-Ethoxy-6-{[(4-ethoxyphenyl)amino]methyl}phenol](/img/structure/B14858986.png)
